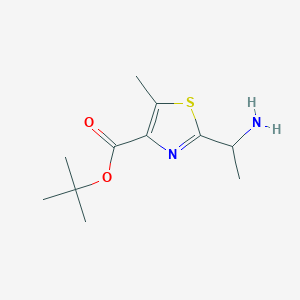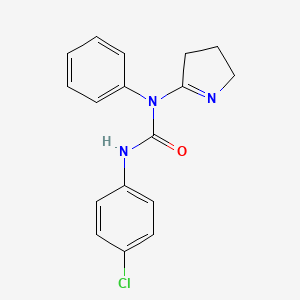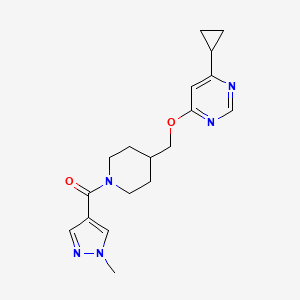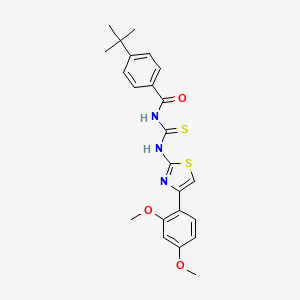![molecular formula C12H17N3O B2817908 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one CAS No. 2044835-10-9](/img/structure/B2817908.png)
4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is a compound with the CAS Number: 1209399-68-7. It has a molecular weight of 173.65 and is a powder in physical form .
Molecular Structure Analysis
The Inchi Code for “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is 1S/C7H11N3.ClH/c8-7-9-3-4-10(7)5-6-1-2-6;/h3-4,6H,1-2,5H2,(H2,8,9);1H .Physical And Chemical Properties Analysis
“1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” is a powder in physical form. It has a molecular weight of 173.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Research has explored the synthesis of derivatives related to the chemical structure of 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-3,3-dimethylazetidin-2-one, focusing on the synthesis of 1,4-diphenyl-1H-imidazole-2-amine and 2-amino-1-phenylimidazolidin-4-one through cyclization reactions. Quantum-chemical calculations, NOESY NMR spectroscopy, and X-ray crystallography were employed to determine the mechanism of these reactions, highlighting the compound's role in the development of heterocyclic compounds with potential pharmacological applications (Shestakov et al., 2011).
Supramolecular Chemistry
The compound's imidazole moiety has been utilized in the design of supramolecular dioxygen receptors, demonstrating the versatility of this chemical structure in forming inclusion complexes with porphinatoiron(II) in aqueous solutions. These complexes have shown to bind dioxygen with varying affinities, underscoring the potential of such molecular frameworks in mimicking biological oxygen transport and storage mechanisms (Kano et al., 2012).
Conformational Analysis and Receptor Activity
In the realm of medicinal chemistry, the structural motif of this compound has been instrumental in the diastereoselective synthesis of compounds acting on histamine H3 receptors. This highlights the compound's contribution to the development of selective agonists with potential therapeutic benefits, showcasing the significance of conformational restriction in enhancing receptor affinity and specificity (Khan et al., 1997).
Antimicrobial and Antioxidant Properties
Further research has extended into the synthesis of novel derivatives incorporating the imidazole ring, aimed at evaluating their antimicrobial and antioxidant properties. Such studies reveal the potential of these compounds in developing new therapeutic agents with enhanced biological activity (Rajkumar et al., 2014), (Sadula et al., 2014).
Environmental and Analytical Chemistry
The compound's derivatives have also found applications in environmental and analytical chemistry, particularly in the development of gas chromatographic methods for the determination of herbicides. This underscores the utility of the compound's derivatives in enhancing the sensitivity and specificity of analytical techniques for environmental monitoring (Anisuzzaman et al., 2000).
Safety and Hazards
The safety information for “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” includes the following hazard statements: H315, H319, H335. The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-[1-(cyclopropylmethyl)imidazol-2-yl]-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-12(2)9(14-11(12)16)10-13-5-6-15(10)7-8-3-4-8/h5-6,8-9H,3-4,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXZYVSSXOSCHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2=NC=CN2CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)



![2-((Tert-butoxycarbonyl)amino)-3-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B2817843.png)
![1-({1-[3-(Benzyloxy)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2817844.png)


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2817847.png)
![8-(sec-butyl)-3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2817848.png)